molecular formula C7H14N4S B123219 (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine CAS No. 158035-17-7

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine

Cat. No.: B123219
CAS No.: 158035-17-7
M. Wt: 186.28 g/mol
InChI Key: JSYWCHPLHXPDFM-UHFFFAOYSA-N
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Description

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine is a chemical compound with the molecular formula C7H14N4S It is a member of the thiadiazine family, characterized by a thiadiazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine typically involves the reaction of tert-butylamine with thiocarbohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazine ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazine derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted thiadiazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as triethylamine, and an appropriate solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazine derivatives

    Substitution: Substituted thiadiazine derivatives

Scientific Research Applications

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The thiadiazine ring and hydrazine moiety play crucial roles in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-tert-butyl-6H-1,3,4-thiadiazol-2-yl)hydrazine
  • (5-tert-butyl-6H-1,3,4-thiadiazepin-2-yl)hydrazine
  • (5-tert-butyl-6H-1,3,4-thiadiazine-2-yl)amine

Uniqueness

(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine is unique due to its specific thiadiazine ring structure and the presence of a hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, which can be leveraged for specific research and industrial purposes .

Properties

IUPAC Name

(E)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYWCHPLHXPDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=NN)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN/C(=N\N)/SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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